molecular formula C18H20ClN3O2 B14751477 Biir 561CL

Biir 561CL

Cat. No.: B14751477
M. Wt: 345.8 g/mol
InChI Key: CMBNCCBWKKFFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biir 561CL is a novel compound known for its dual antagonistic properties. It acts as a blocker of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This compound has shown significant potential in neuroprotection and anticonvulsant applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biir 561CL involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired pharmacophoric groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Biir 561CL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Biir 561CL has a wide range of scientific research applications:

Mechanism of Action

Biir 561CL exerts its effects by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This dual antagonistic action prevents excessive neuronal excitation, thereby providing neuroprotection and anticonvulsant effects. The molecular targets include specific subunits of the receptors and channels, and the pathways involved are primarily related to the modulation of synaptic transmission and ion flux .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biir 561CL is unique due to its combined antagonistic action on both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This dual action enhances its efficacy in preventing neuronal over-excitation and provides a broader spectrum of neuroprotection compared to compounds that target only one type of receptor or channel .

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine;hydrochloride

InChI

InChI=1S/C18H19N3O2.ClH/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3;1H

InChI Key

CMBNCCBWKKFFHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3.Cl

Origin of Product

United States

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